molecular formula C19H14F2N2O2 B10963617 2-[(2,4-difluorophenoxy)methyl]-N-(pyridin-3-yl)benzamide

2-[(2,4-difluorophenoxy)methyl]-N-(pyridin-3-yl)benzamide

Cat. No.: B10963617
M. Wt: 340.3 g/mol
InChI Key: YGGAVMQCKUZWKM-UHFFFAOYSA-N
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Description

2-[(2,4-difluorophenoxy)methyl]-N-(pyridin-3-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a difluorophenoxy group, a pyridinyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-difluorophenoxy)methyl]-N-(pyridin-3-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-difluorophenol: This can be achieved through the fluorination of phenol using reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).

    Formation of 2,4-difluorophenoxyacetic acid: The 2,4-difluorophenol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide (NaOH) to form 2,4-difluorophenoxyacetic acid.

    Synthesis of 2-[(2,4-difluorophenoxy)methyl]benzoyl chloride: The 2,4-difluorophenoxyacetic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl2).

    Coupling with pyridin-3-amine: Finally, the 2-[(2,4-difluorophenoxy)methyl]benzoyl chloride is reacted with pyridin-3-amine in the presence of a base such as triethylamine (TEA) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-difluorophenoxy)methyl]-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyridines.

Scientific Research Applications

2-[(2,4-difluorophenoxy)methyl]-N-(pyridin-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2,4-difluorophenoxy)methyl]-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby modulating a biological process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-difluorophenoxy)methyl]-N-(pyridin-3-yl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities. Its difluorophenoxy group enhances its stability and lipophilicity, while the pyridinyl and benzamide moieties contribute to its ability to interact with various molecular targets.

Properties

Molecular Formula

C19H14F2N2O2

Molecular Weight

340.3 g/mol

IUPAC Name

2-[(2,4-difluorophenoxy)methyl]-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C19H14F2N2O2/c20-14-7-8-18(17(21)10-14)25-12-13-4-1-2-6-16(13)19(24)23-15-5-3-9-22-11-15/h1-11H,12H2,(H,23,24)

InChI Key

YGGAVMQCKUZWKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)F)F)C(=O)NC3=CN=CC=C3

Origin of Product

United States

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